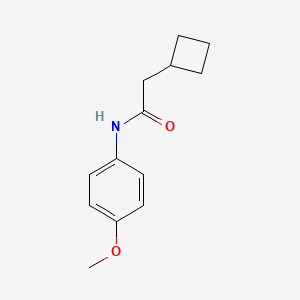
2-cyclobutyl-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclobutyl-N-(4-methoxyphenyl)acetamide, also known as CX-717, is a novel cognitive enhancer that has been the focus of scientific research in recent years. It belongs to the class of ampakines, which are compounds that modulate the activity of the AMPA receptor in the brain. CX-717 has been shown to improve cognitive function, memory, and attention in animal models and human trials.
Mécanisme D'action
The mechanism of action of 2-cyclobutyl-N-(4-methoxyphenyl)acetamide involves the modulation of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. This compound enhances the activity of the AMPA receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It increases the release of acetylcholine, a neurotransmitter that is essential for learning and memory. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclobutyl-N-(4-methoxyphenyl)acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, its effects on cognitive function may vary depending on the dosage, duration of treatment, and individual differences.
Orientations Futures
There are several future directions for research on 2-cyclobutyl-N-(4-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of the AMPA receptor. Another direction is the investigation of the long-term effects of this compound on cognitive function and brain plasticity. Additionally, this compound may have potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke.
Méthodes De Synthèse
The synthesis of 2-cyclobutyl-N-(4-methoxyphenyl)acetamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step is the preparation of 4-methoxyphenylacetic acid, which is then converted to the corresponding amide using cyclobutylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Applications De Recherche Scientifique
2-cyclobutyl-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been investigated as a cognitive enhancer in healthy individuals, particularly in the areas of memory and attention.
Propriétés
IUPAC Name |
2-cyclobutyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)14-13(15)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFUFGWMFFQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5372079.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methyl-5-propylpyrimidin-4-amine](/img/structure/B5372080.png)
![N-[2-chloro-6-({[(4-methylphenyl)amino]carbonyl}amino)phenyl]-2-methylpropanamide](/img/structure/B5372088.png)
![7-(2,5-dimethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5372101.png)

![3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5372117.png)
![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5372141.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)
![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)